2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
Description
This compound is a piperidine-based acetamide derivative characterized by a benzyloxy group at the acetamide’s α-position and a 2-methylpyridin-4-yl substituent on the piperidine ring.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-13-20(7-10-22-17)24-11-8-18(9-12-24)14-23-21(25)16-26-15-19-5-3-2-4-6-19/h2-7,10,13,18H,8-9,11-12,14-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRDLXQYZXGZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Pyridine moiety introduction: The pyridine ring can be introduced via a coupling reaction with a pyridine derivative.
Final coupling: The final step involves coupling the benzyloxy group, piperidine ring, and pyridine moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide may act as antagonists for muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and Lewy body dementia. Studies have shown that targeting these receptors can potentially alleviate cognitive deficits associated with these disorders .
Chemokine Receptor Antagonism
The compound's structure suggests potential activity against chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine moiety can enhance binding potency and selectivity for these receptors, which are involved in inflammatory responses and could be targeted for therapeutic interventions in asthma and other inflammatory diseases .
Antitumor Activity
Recent investigations into benzamide derivatives have highlighted their antitumor properties. Compounds with similar structural characteristics to this compound have shown promise in inhibiting cancer cell proliferation, suggesting that further exploration of this compound could yield significant findings in oncology .
Case Study 1: Neurological Applications
In a study focusing on the effects of piperidine derivatives on cognitive function, researchers synthesized several compounds related to this compound. These compounds were tested for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. The results indicated enhanced cognitive performance in animal models, supporting the potential application of this class of compounds in treating neurodegenerative diseases .
Case Study 2: Antitumor Efficacy
A series of benzamide derivatives were evaluated for their antitumor activities against various cancer cell lines. Among them, compounds structurally related to this compound exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells. This highlights the therapeutic potential of this compound in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the piperidine and pyridine rings can interact with polar or charged residues. This compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s core structure—piperidine-linked acetamide—is shared with several pharmacologically active molecules. Key comparisons include:
Key Structural and Functional Insights
Piperidine Substituents :
- The 2-methylpyridin-4-yl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to benzyl (e.g., in ) or methoxyethyl (e.g., in ) substituents. Pyridine’s basic nitrogen could improve blood-brain barrier penetration.
- In contrast, the 4-methylphenyl group in fentanyl analogues () increases lipophilicity, favoring opioid receptor binding but raising toxicity risks.
Tetrazole-containing analogues () replace benzyloxy with a bioisostere, enhancing metabolic stability but possibly reducing CNS penetration.
Compared to fentanyl derivatives (), the pyridine and benzyloxy groups likely reduce opioid receptor affinity, steering activity toward non-opioid pathways.
Biological Activity
2-(Benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through a multi-step reaction involving the coupling of benzyloxy and piperidine derivatives. The key steps include:
- Formation of the Piperidine Core : The piperidine ring is formed using standard cyclization techniques.
- Substitution Reactions : The introduction of the benzyloxy group occurs via nucleophilic substitution.
- Acetamide Formation : The final step involves the acetamide formation, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 353.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| CAS Number | 2034259-67-9 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors. Studies suggest that it may act as an antagonist at these sites, which could have implications for treating neurological disorders such as Alzheimer's disease and Lewy body dementia .
Anticonvulsant Activity
Research indicates that derivatives of acetamides similar to this compound exhibit anticonvulsant properties. A study demonstrated that certain structural modifications led to significant protection against seizures induced by maximal electroshock (MES) in animal models . This suggests that the acetamido moiety is critical for its anticonvulsant activity.
Antiproliferative Effects
In vitro studies have shown that compounds similar to this compound exhibit antiproliferative effects on mammalian cells. These effects are believed to be linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .
Study 1: Anticonvulsant Efficacy
In a comparative study, various derivatives were tested for their ability to prevent MES-induced seizures. The compound demonstrated an effective ED50 value comparable to established anticonvulsants like phenobarbital, indicating its potential as a therapeutic agent in seizure management .
Study 2: Neuroprotective Potential
A recent investigation into the neuroprotective effects of this compound revealed promising results in models simulating neurodegenerative disease conditions. The compound's ability to modulate cholinergic signaling pathways suggests it could be beneficial in treating cognitive deficits associated with Alzheimer's disease .
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, and how should its purity and structure be validated?
Methodological Answer:
- Synthetic Routes :
- Piperidine Core Formation : Start with 2-methylpyridine-4-carbaldehyde, which can undergo reductive amination with piperidin-4-ylmethanamine to form the 1-(2-methylpyridin-4-yl)piperidine scaffold.
- Acetamide Linkage : React the piperidine intermediate with benzyloxy acetic acid chloride (synthesized via benzyl-protected glycolic acid and thionyl chloride) under Schotten-Baumann conditions to form the acetamide bond .
- Deprotection (if needed) : Use catalytic hydrogenation to remove benzyl groups, depending on the target derivative.
- Characterization :
- NMR Spectroscopy : Confirm regiochemistry of the piperidine-pyridine linkage (e.g., H NMR coupling constants for axial vs. equatorial substituents) and benzyloxy group integrity .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions).
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cell-Based Assays :
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron X-ray sources (≤1.0 Å) to minimize noise.
- Refinement Tools : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen atom positioning .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .
- Case Study : If bond length/angle outliers persist (e.g., piperidine ring puckering), compare with density functional theory (DFT)-optimized geometries using Gaussian16 .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Experimental Variables :
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2).
- Compound Integrity : Re-test batches via LC-MS to confirm stability (e.g., hydrolysis of the acetamide group in aqueous media) .
- Statistical Analysis :
Q. What computational approaches predict the compound’s binding mode and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., Lp-PLA2 active site). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser273, His351) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) to rank affinity .
- Selectivity Screening : Cross-dock against homologous enzymes (e.g., secretory PLA2) to identify off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
